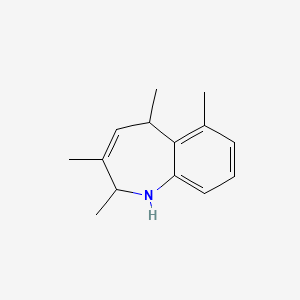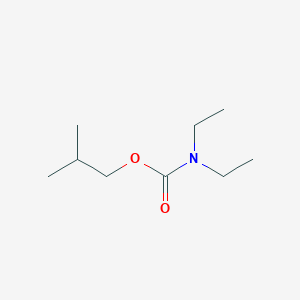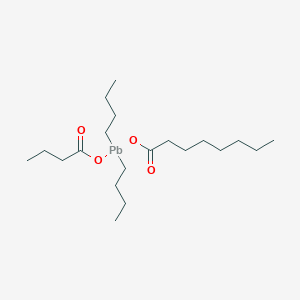
2-Propylpentane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylpentane-1,2-diol is an organic compound with the molecular formula C8H18O2 It belongs to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylpentane-1,2-diol can be synthesized through several methods. One common approach involves the hydrogenolysis of furfural in the presence of methanol and a catalyst based on rhodium on porous manganese dioxide octahedral molecular sieve. This reaction is typically carried out at temperatures ranging from 130°C to 170°C .
Industrial Production Methods
Industrial production of this compound often involves the hydration of propylene oxide, which is derived from petrochemical sources. This method is widely used due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Propylpentane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes and ketones.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are often employed.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
2-Propylpentane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, antifreeze agents, and cosmetics
Mechanism of Action
The mechanism of action of 2-Propylpentane-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their structure and function. This property is particularly useful in its applications as a solvent and in the stabilization of emulsions .
Comparison with Similar Compounds
Similar Compounds
1,2-Propanediol:
1,3-Propanediol: Used in the production of polymers and as a solvent.
1,2-Butanediol: Utilized in the manufacture of plastics and as a chemical intermediate
Uniqueness
2-Propylpentane-1,2-diol is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to other diols provides different solubility and reactivity characteristics, making it suitable for specialized applications in various industries.
Properties
CAS No. |
94616-99-6 |
|---|---|
Molecular Formula |
C8H18O2 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-propylpentane-1,2-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-8(10,7-9)6-4-2/h9-10H,3-7H2,1-2H3 |
InChI Key |
SYIOABACRXAWMO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)

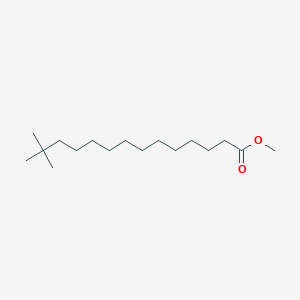
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
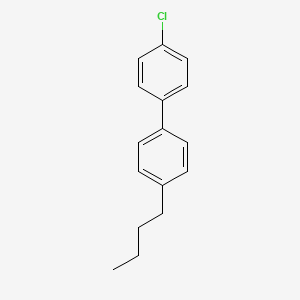
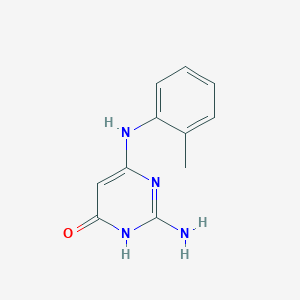
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
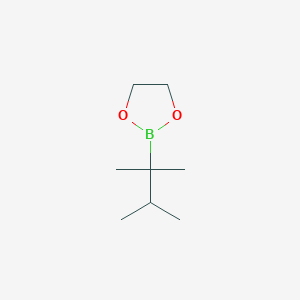
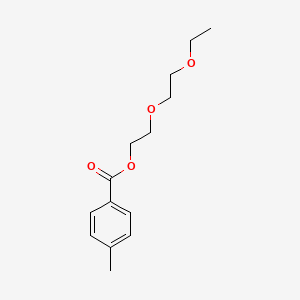

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
